4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride
Overview
Description
“4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C13H8ClNO3S and a molecular weight of 293.73 . It is a solid substance, typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H8ClNO3S/c14-19(16,17)13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, sulfonyl chlorides are generally reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids .Scientific Research Applications
Chemical and Medicinal Aspects of Sulfonamides
Sulfonamides, including structures derived from 4-(4-cyanophenoxy)benzene-1-sulfonyl chloride, exhibit a broad range of biological activities such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. These compounds are simple to synthesize, allowing for a diverse array of derivatives from various amines and sulfonyl chlorides. The sulfonamide group acts as a bioisostere for carboxyl, phenolic hydroxyl, and amide groups, contributing to the molecule's activity. This review emphasizes the importance of the sulfonamide subunit in medicinal chemistry, highlighting its role in the development of future drugs (Azevedo-Barbosa et al., 2020).
Antimicrobial Properties of Benzalkonium Chlorides
Benzalkonium chlorides (BACs) demonstrate broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. This review explores the application, regulatory status, safety, toxicity, and environmental impact of BACs. The frequent use of BACs in consumer products can lead to microbial resistance, including cross-resistance to antibiotics, posing significant public health concerns (Pereira & Tagkopoulos, 2019).
Supramolecular Chemistry of Benzene Derivatives
Benzene-1,3,5-tricarboxamide, a related benzene derivative, serves as a key building block in supramolecular chemistry, facilitating the development of nanotechnologies and biomedical applications. Its ability to self-assemble into nanometer-sized structures is particularly valuable, demonstrating the potential of benzene derivatives in advanced material science (Cantekin, de Greef, & Palmans, 2012).
Application in Oil Recovery
Research on sulfonate surfactants, including those derived from benzene sulfonyl chlorides, has shown promising applications as oil displacement agents. These surfactants, which encompass petroleum sulfonates and alkyl benzene sulfonates, improve oil recovery by enhancing oil-water emulsion stability. The review discusses challenges in oilfield applications and suggests directions for future research, indicating the importance of understanding surfactant properties at the molecular level (Ying-rui, 2012).
Safety and Hazards
Future Directions
While specific future directions for “4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride” are not available, it is likely that this compound will continue to be of interest in the field of organic synthesis due to its reactivity. It may also find use in the development of new pharmaceuticals or materials .
Properties
IUPAC Name |
4-(4-cyanophenoxy)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c14-19(16,17)13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBRNBLZNUPDMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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